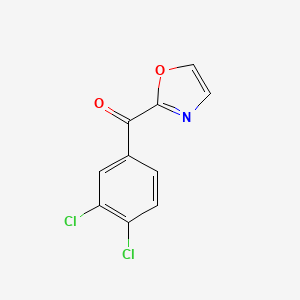

2-(3,4-Dichlorobenzoyl)oxazole

描述

Contextual Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole-based compounds are of paramount importance in contemporary chemical research due to their presence in a wide array of biologically active molecules and functional materials. numberanalytics.comigi-global.comresearchgate.net The oxazole ring is a key structural motif found in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. numberanalytics.comigi-global.comresearchgate.nettandfonline.com This has made the oxazole scaffold a privileged structure in medicinal chemistry, with researchers continually exploring its potential in the development of new therapeutic agents. tandfonline.comjournalajst.com

Beyond pharmaceuticals, oxazole derivatives are also being investigated for their applications in materials science, such as in the development of novel polymers and dyes. numberanalytics.com Their unique electronic and photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com Furthermore, oxazole-containing compounds have found utility in agrochemicals as pesticides and herbicides. researchgate.netnumberanalytics.com The versatility of the oxazole ring, stemming from its distinct structural and chemical characteristics, allows for diverse interactions with biological targets and the tuning of material properties, thus cementing its significance in modern research. tandfonline.comsemanticscholar.org

Rationale for Investigating 2-(3,4-Dichlorobenzoyl)oxazole and Related Dichlorobenzoyl Derivatives

These modifications can, in turn, have a profound impact on the compound's biological activity. For instance, dichlorobenzoyl moieties have been incorporated into various molecular scaffolds to explore their potential as anticancer and antimicrobial agents. researchgate.netnih.gov The rationale is that the dichloro-substitution can enhance the binding affinity of the molecule to specific biological targets, such as enzymes or receptors, or affect its ability to cross cell membranes. acs.org Research into dichlorobenzyl-substituted compounds has shown promising antiproliferative activity against a range of cancer cell lines. acs.org Therefore, synthesizing and studying compounds like this compound allows researchers to systematically probe the structure-activity relationships (SAR) and develop molecules with enhanced or novel functionalities.

Historical Development and Current Research Trends in Oxazole Chemistry

The history of oxazole chemistry dates back to the late 19th and early 20th centuries. One of the pioneering methods for synthesizing oxazoles was the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which involves the reaction of a cyanohydrin with an aldehyde. wikipedia.org Another foundational method is the Robinson-Gabriel synthesis. numberanalytics.com The field gained significant momentum with the discovery of naturally occurring oxazole-containing antibiotics, which highlighted their therapeutic potential. tandfonline.comijpsonline.com

Current research in oxazole chemistry is characterized by several key trends. There is a strong focus on the development of more efficient and sustainable synthetic methods. numberanalytics.com This includes the use of green chemistry principles, such as microwave-assisted and ultrasound-promoted reactions, to improve yields and reduce environmental impact. ijpsonline.com Another significant trend is the continued exploration of oxazole derivatives in medicinal chemistry, with a focus on designing novel compounds with high bioactivity, low toxicity, and favorable pharmacokinetic profiles. rsc.org Furthermore, the application of oxazoles in materials science continues to be an active area of research, with studies focusing on the synthesis of C3-symmetric star-shaped molecules containing oxazole rings for potential use in optoelectronics. numberanalytics.comacs.org The van Leusen oxazole synthesis is a notable modern method for preparing these heterocycles. mdpi.comresearchgate.net

Detailed Research Findings

While specific research findings on this compound are not extensively available in the public domain, we can infer its properties and potential areas of interest based on related compounds. The table below outlines the key chemical identifiers for this compound.

Table 1: Chemical Data for this compound

| Property | Value |

| Molecular Formula | C10H5Cl2NO2 |

| Molecular Weight | 242.06 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)C2=NC=CO2)Cl)Cl |

| InChI Key | FALFWGLRGMSTDS-UHFFFAOYSA-N |

Note: Data for this table is programmatically compiled and should be used for informational purposes.

Research on structurally similar compounds provides insights into the potential applications and areas of investigation for this compound. For example, derivatives of dichlorobenzoyl thiosemicarbazides have been studied for their dual antibacterial and anticancer activities. researchgate.net Similarly, N-(2,4-dichlorobenzyl) substituted oxazole carboxamides have been investigated as potential orexants, substances that stimulate appetite. evitachem.com These studies underscore the diverse biological activities that can be achieved by incorporating a dichlorobenzoyl moiety into a heterocyclic structure.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3,4-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHVHSGZNNQCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=NC=CO2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642113 | |

| Record name | (3,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-26-4 | |

| Record name | (3,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,4 Dichlorobenzoyl Oxazole and Analogues

Retrosynthetic Analysis of the 2-(3,4-Dichlorobenzoyl)oxazole Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections involve breaking the carbon-carbon bond between the carbonyl group and the oxazole (B20620) ring, and dissecting the oxazole ring itself.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Acylation of a Pre-formed Oxazole. This approach involves the disconnection of the C-C bond between the acyl group and the oxazole ring. This leads to an oxazole synthon (specifically, a 2-metallo-oxazole, such as 2-lithiooxazole) and a 3,4-dichlorobenzoyl synthon, which would be equivalent to a reactive acylating agent like 3,4-dichlorobenzoyl chloride.

Pathway B: Oxazole Ring Formation with the Acyl Group Present. This strategy involves disconnecting the bonds within the oxazole ring. This approach maintains the 3,4-dichlorobenzoyl group attached to a precursor that will cyclize to form the heterocycle. A key disconnection here is based on the Robinson-Gabriel synthesis, which would lead to a 2-acylamino-ketone intermediate. This intermediate would be formed from an α-amino ketone and 3,4-dichlorobenzoyl chloride.

These conceptual pathways guide the selection of appropriate synthetic routes, as detailed in the subsequent sections.

Established Synthetic Routes for 2-Substituted Oxazoles

The formation of the oxazole ring is a cornerstone of the synthesis. Several well-established methods are available for constructing 2-substituted oxazoles, which can be adapted for the target molecule.

Cyclodehydration reactions are a common method for synthesizing oxazoles, involving the intramolecular removal of a water molecule to form the heterocyclic ring.

Robinson-Gabriel Synthesis: This is a classical method where a 2-acylamino-ketone undergoes cyclization and dehydration to form an oxazole. wikipedia.orgpharmaguideline.com The reaction typically requires a cyclodehydrating agent such as sulfuric acid, phosphorus pentoxide, or thionyl chloride. pharmaguideline.comacs.org

Milder Cyclodehydration Protocols: To accommodate sensitive functional groups, milder methods have been developed. The cyclodehydration of β-hydroxy amides can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org Another effective system for the cyclodehydration of intermediate β-keto amides is a combination of triphenylphosphine, iodine, and triethylamine. wikipedia.orgrsc.org

| Method | Precursor | Reagents | Notes |

| Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, P₂O₅, SOCl₂ | Classical method, often requires harsh conditions. pharmaguideline.comacs.org |

| Wipf Cyclodehydration | β-Keto amide | PPh₃, I₂, Et₃N | Milder conditions, suitable for sensitive substrates. wikipedia.orgrsc.org |

| DAST/Deoxo-Fluor | β-Hydroxy amide | DAST, Deoxo-Fluor | Mild and efficient for forming oxazolines, which can be oxidized to oxazoles. organic-chemistry.org |

Transition metal catalysts offer efficient and selective pathways to oxazoles under mild reaction conditions. researchgate.net

Copper-Catalyzed Reactions: Copper complexes can catalyze the coupling of α-diazoketones with nitriles to yield 2,4,5-trisubstituted oxazoles. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are effective in the cycloisomerization of alkynyl amides. acs.org Furthermore, palladium-catalyzed direct C-H arylation is a powerful tool for functionalizing the oxazole ring, allowing for the synthesis of various analogues. nih.govbeilstein-journals.org

Gold-Catalyzed Reactions: Gold catalysis can be employed for the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org

These metal-mediated reactions often provide high yields and tolerate a wide range of functional groups, making them attractive for complex molecule synthesis.

The Van Leusen oxazole synthesis is a highly versatile one-pot method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org

The reaction proceeds via a base-mediated [3+2] cycloaddition. mdpi.comnih.gov The deprotonated TosMIC attacks the aldehyde, leading to an oxazoline intermediate which then eliminates p-toluenesulfinic acid to form the oxazole ring. organic-chemistry.org This method is particularly useful for synthesizing 5-substituted oxazoles. nih.govijpsonline.com Modifications of this reaction, such as using ionic liquids as the solvent, have been developed to synthesize 4,5-disubstituted oxazoles. mdpi.comnih.gov The use of a pressure reactor has been shown to significantly decrease reaction times. sciforum.net

| Feature | Description |

| Reactants | Aldehyde, Tosylmethyl isocyanide (TosMIC) |

| Conditions | Base (e.g., K₂CO₃), mild conditions. nih.gov |

| Mechanism | [3+2] Cycloaddition followed by elimination. mdpi.com |

| Primary Product | 5-Substituted oxazoles. |

The reaction between α-functionalized carbonyl compounds and amides is a direct and efficient route to the oxazole core.

From α-Haloketones (Bredereck Synthesis): The reaction of α-haloketones with primary amides is a well-known method for preparing 2,4-disubstituted oxazoles. ijpsonline.com

From α-Diazoketones: A more recent, metal-free approach involves the Brønsted acid-catalyzed coupling of α-diazoketones with amides. acs.org Trifluoromethanesulfonic acid (TfOH) is an effective catalyst for this transformation. organic-chemistry.orgacs.org Alternatively, this coupling can be catalyzed by copper(II) triflate [Cu(OTf)₂]. ijpsonline.com

Synthesis of 3,4-Dichlorobenzoyl Precursors and their Integration

The synthesis of the target molecule requires the preparation of the 3,4-dichlorobenzoyl moiety, typically in the form of 3,4-dichlorobenzoic acid or its more reactive derivative, 3,4-dichlorobenzoyl chloride.

Synthesis of Precursors:

3,4-Dichlorobenzoic Acid: This precursor can be synthesized by heating para-chlorobenzoic acid with antimony pentachloride. prepchem.com An alternative green chemistry approach involves the catalytic oxidation of 3,4-dichlorobenzyl alcohol using oxygen in an autoclave. chemicalbook.com It appears as colorless crystals with a melting point of 201-209 °C. prepchem.comchemsynthesis.com

3,4-Dichlorobenzoyl Chloride: This acyl chloride is the key reagent for introducing the benzoyl group. It is typically prepared by reacting 3,4-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com It is a white to yellowish crystalline solid with a low melting point of 30-33 °C. chemicalbook.com

Integration Strategies:

The integration of the 3,4-dichlorobenzoyl group is achieved by reacting 3,4-dichlorobenzoyl chloride with a suitable oxazole precursor.

Acylation of an Amino Group: In a Robinson-Gabriel type synthesis, an α-amino ketone can be acylated with 3,4-dichlorobenzoyl chloride to form the necessary 2-(3,4-dichloro-benzamido)-ketone intermediate, which then undergoes cyclodehydration.

Coupling with a Metallo-oxazole: A pre-formed 2-lithio or 2-cupro oxazole can be reacted with 3,4-dichlorobenzoyl chloride in a cross-coupling reaction to form the final product.

Modern and Green Chemistry Approaches in Oxazole Synthesis

In recent years, a paradigm shift towards greener and more sustainable chemical processes has driven the adoption of innovative technologies in organic synthesis. These modern approaches aim to reduce waste, minimize energy consumption, and enhance reaction efficiency and safety. For the synthesis of this compound and its analogues, several cutting-edge techniques, including microwave-assisted synthesis, continuous flow chemistry, and biocatalysis, have shown considerable promise.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. nih.gov The application of microwave irradiation in the synthesis of oxazole derivatives has been shown to dramatically reduce reaction times, from hours to mere minutes. acs.org This rapid and uniform heating is particularly advantageous for the construction of the oxazole ring, a process that can be sluggish under thermal conditions.

For the synthesis of this compound analogues, a microwave-assisted approach could be envisioned through several established oxazole syntheses. For instance, the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), can be significantly expedited under microwave irradiation. mdpi.comnih.gov In a potential application, 3,4-dichlorobenzaldehyde could react with TosMIC in a suitable solvent under microwave heating to afford the corresponding 5-(3,4-dichlorophenyl)oxazole.

Another plausible microwave-assisted route is the condensation and cyclization of 3,4-dichlorobenzoic acid or its derivatives with an appropriate amino ketone. The microwave energy can efficiently drive the dehydration and ring-closure steps, leading to the formation of the desired 2-aroyloxazole. Research on the synthesis of various oxazole derivatives has demonstrated the versatility of MAOS in facilitating reactions that are otherwise difficult to achieve. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Oxazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Reaction Yield | Moderate to good | Often higher |

| Side Reactions | More prevalent | Reduced |

| Process Control | Less precise | Highly controlled temperature and pressure |

This table provides a generalized comparison based on literature for oxazole synthesis.

Continuous flow chemistry represents a significant advancement in chemical manufacturing, offering superior control over reaction parameters, enhanced safety, and seamless scalability. nih.govmt.com In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel, allowing for precise control of temperature, pressure, and residence time. nih.gov This methodology is particularly well-suited for the synthesis of heterocyclic compounds, including oxazoles. cam.ac.ukmtak.hu

The synthesis of this compound and its analogues in a continuous flow system could offer several advantages. For example, the reaction of a 3,4-dichlorobenzoyl derivative with a suitable precursor could be performed at temperatures and pressures unattainable in standard batch reactors, potentially leading to faster reaction rates and higher yields. vapourtec.com The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or intermediates, a significant benefit when working with reactive compounds. mt.comscitube.io

A potential flow synthesis could involve pumping a stream of 3,4-dichlorobenzoyl chloride and a stream of an appropriate amino alcohol derivative through a heated reaction coil. The precise temperature control afforded by the flow reactor would allow for optimization of the cyclization and dehydration steps to form the oxazole ring. Furthermore, in-line purification techniques can be integrated into the flow system, enabling the direct production of a high-purity product stream. nih.gov Research has demonstrated the successful application of flow chemistry for the synthesis of various heterocyclic scaffolds, underscoring its potential for the production of oxazole-based compounds. researchgate.netdurham.ac.uk

Table 2: Advantages of Continuous Flow Synthesis for Oxazole Derivatives

| Feature | Benefit in Oxazole Synthesis |

| Precise Control | Optimization of reaction conditions for higher yields and purity. |

| Enhanced Safety | Minimized risk when using hazardous reagents or performing exothermic reactions. |

| Scalability | Straightforward scaling from laboratory to production quantities. |

| Integration | Ability to couple with in-line analysis and purification. |

This table highlights the key benefits of applying continuous flow technology to the synthesis of oxazoles.

The principles of green chemistry encourage the use of biocatalysts and the reduction or elimination of volatile organic solvents. ijpsonline.com Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions, making it an attractive approach for the synthesis of complex molecules. tandfonline.com While specific enzymatic routes to this compound are not yet established, the potential for biocatalytic methods in oxazole synthesis is an active area of research. For instance, lipases have been successfully employed in the synthesis of related heterocyclic compounds, suggesting their potential applicability. nih.gov The use of natural clays as biocatalysts for the condensation reactions leading to oxazole formation has also been reported, providing a green and efficient alternative to traditional catalysts. tandfonline.com

Table 3: Green Chemistry Approaches to Oxazole Synthesis

| Approach | Description | Advantages |

| Biocatalysis | Use of enzymes or whole organisms to catalyze reactions. | High selectivity, mild conditions, reduced byproducts. |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often using microwave or ball-milling. | Reduced waste, simplified purification, potential for increased reaction rates. |

| Use of Greener Solvents | Replacement of hazardous organic solvents with water or ionic liquids. | Reduced environmental impact and improved safety. ijpsonline.com |

This table summarizes key green chemistry strategies applicable to the synthesis of oxazole-containing compounds.

Chemical Reactivity and Transformation Pathways of 2 3,4 Dichlorobenzoyl Oxazole

Transformations of the Dichlorobenzoyl Moiety

The 3,4-dichlorobenzoyl portion of the molecule offers two main sites for chemical transformation: the dichlorophenyl ring and the carbonyl group.

The dichlorophenyl ring is heavily deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups: two chlorine atoms and the benzoyl group. libretexts.orgleah4sci.com The directing effects of these substituents are as follows:

Chlorine atoms (at C3 and C4): Deactivating, but ortho-, para-directing. pressbooks.pub

Acyl group (at C1): Strongly deactivating and meta-directing. masterorganicchemistry.com

Any potential electrophilic attack would be directed to the positions least deactivated. The positions ortho and para to the chlorines are C2, C5, and C6. The positions meta to the acyl group are C3 and C5. The combined effect strongly directs any potential, albeit difficult, substitution to the C5 position.

Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr), a reaction favored by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to proceed, a good leaving group (in this case, chloride) must be positioned ortho or para to a strong electron-withdrawing group. quizlet.com In this molecule, the chlorine at C4 is para to the strongly deactivating benzoyl group, making it the most likely site for nucleophilic displacement by a strong nucleophile, such as a methoxide (B1231860) ion. quizlet.comchegg.com

| Reaction Type | Most Likely Position of Attack | Rationale | Overall Reactivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | C5 | Convergence of directing effects (meta to acyl, ortho to C4-Cl). | Very Low (Heavily deactivated ring) |

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Leaving group (Cl) is para to the strongly electron-withdrawing benzoyl group. | Moderate to High (Activated ring) |

The carbonyl group in 2-(3,4-Dichlorobenzoyl)oxazole functions as a ketone, and its carbon atom is a primary electrophilic center. The electrophilicity of this carbon is significantly increased by the electron-withdrawing effects of both the adjacent 3,4-dichlorophenyl ring and the oxazole (B20620) ring. allstudiesjournal.com Consequently, it is highly susceptible to nucleophilic attack. libretexts.org

Typical reactions at this carbonyl center include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Reaction with Organometallics: Grignard reagents or organolithium compounds will attack the carbonyl carbon to form a tertiary alcohol after an acidic workup. nih.gov

Condensation Reactions: It can react with reagents like 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) to form the corresponding 2,4-dinitrophenylhydrazone, which is a common test for aldehydes and ketones. savemyexams.combyjus.comlibretexts.org

The enhanced electrophilicity of the carbonyl carbon makes these reactions generally facile. stackexchange.com

Redox Chemistry of this compound

Specific oxidation pathways for this compound have not been documented. In general, the oxidation of oxazole rings can lead to cleavage of the heterocyclic ring. pharmaguideline.com Oxidizing agents such as ozone, potassium permanganate, or chromic acid have been reported to open the oxazole ring in various derivatives. pharmaguideline.com Additionally, photolytic oxidation of some oxazoles can yield rearranged products. semanticscholar.org The presence of the electron-withdrawing 3,4-dichlorobenzoyl group at the 2-position would likely influence the electron density of the oxazole ring and, consequently, its susceptibility to oxidation, but the precise effects have not been experimentally determined for this molecule.

Detailed reduction pathways for this compound are not described in the current body of scientific literature. Broadly, the reduction of the oxazole ring can lead to the formation of oxazolines or open-chain products through ring cleavage. semanticscholar.org Catalytic hydrogenation or the use of reducing agents like sodium borohydride in the presence of various catalysts are common methods for the reduction of heterocyclic compounds. Furthermore, electrochemical reduction of the oxazole ring has been observed to occur at the C-2 position in protic solvents. semanticscholar.org The carbonyl group of the benzoyl moiety also represents a potential site for reduction to a secondary alcohol, which could compete with or precede the reduction of the oxazole ring. Without experimental data, the selectivity and outcome of such reactions for this compound remain unknown.

Advanced Spectroscopic and Analytical Characterization of 2 3,4 Dichlorobenzoyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules in solution and the solid state. mdpi.com For 2-(3,4-dichlorobenzoyl)oxazole, a suite of NMR experiments can provide a complete picture of its molecular framework.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the dichlorophenyl ring and the two protons on the oxazole (B20620) ring. The protons on the dichlorophenyl ring (H-2', H-5', and H-6') would appear in the aromatic region (typically δ 7.5-8.5 ppm). Their specific shifts and coupling patterns (doublets and doublet of doublets) would be dictated by their position relative to the electron-withdrawing carbonyl and chloro substituents. The protons of the oxazole ring (H-4 and H-5) are also anticipated in the downfield region (δ 7.0-8.5 ppm), with their exact chemical shifts influenced by the anisotropic effect of the adjacent carbonyl group and the inherent electronics of the heterocycle.

The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum would be characterized by a low-field signal for the carbonyl carbon (C=O) typically found around δ 180-190 ppm. The carbons of the dichlorophenyl ring and the oxazole ring would resonate in the δ 110-165 ppm range. The formation of the 1,2,4-oxadiazole (B8745197) system, a related heterocycle, is confirmed by signals for C-3 and C-5 in the δ 167-176 ppm range in their ¹³C NMR spectra. researchgate.net The specific chemical shifts are influenced by the chlorine substituents and the electronic nature of the linked heterocyclic system.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from analogous structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Oxazole Ring | ||

| C2 | - | ~158-162 |

| H4 / C4 | ~7.3-7.5 | ~128-132 |

| H5 / C5 | ~7.8-8.0 | ~140-144 |

| Carbonyl | ||

| C=O | - | ~182-186 |

| Dichlorophenyl Ring | ||

| C1' | - | ~134-138 |

| H2' / C2' | ~8.2-8.4 (d) | ~130-133 |

| C3' | - | ~132-135 |

| C4' | - | ~137-140 |

| H5' / C5' | ~7.7-7.9 (dd) | ~128-131 |

| H6' / C6' | ~8.0-8.2 (d) | ~131-134 |

d = doublet, dd = doublet of doublets

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show cross-peaks between the adjacent protons on the dichlorophenyl ring (H-5' and H-6'), confirming their ortho relationship. It would also reveal the coupling between H-4 and H-5 on the oxazole ring. libretexts.org

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems. wikipedia.org This would be particularly useful to confirm all the protons belonging to the dichlorophenyl ring are part of a single, isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons over two to three bonds. This is critical for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

Correlations from the oxazole protons (H-4, H-5) to the carbonyl carbon (C=O), linking the oxazole ring to the benzoyl moiety.

Correlations from the phenyl protons (H-2', H-6') to the carbonyl carbon (C=O), confirming the connection of the dichlorophenyl ring.

Correlations between the oxazole protons and carbons, confirming their positions within the heterocyclic ring. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. harvard.edu For a relatively rigid molecule like this, NOESY could show through-space correlations between the oxazole proton H-5 and the phenyl proton H-2', helping to define the preferred conformation around the C-C bond connecting the two rings.

While solution NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. americanpharmaceuticalreview.com For heterocyclic isomers, ssNMR can be a powerful differentiation tool. For example, 13C{14N} solid-state NMR experiments can function as an "attached nitrogen test," allowing for the clear distinction between isomers like oxazole and isoxazole (B147169) based on the number of carbon signals with direct C-N bonds. iastate.edu This technique could be applied to confirm the oxazole structure of the title compound and to characterize its crystalline form.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. turkjps.org For this compound, with the molecular formula C₁₀H₅Cl₂NO₂, the calculated monoisotopic mass is 240.9748. HRMS analysis would aim to detect the protonated molecular ion, [M+H]⁺, at m/z 241.9821.

A key feature in the mass spectrum would be the characteristic isotopic pattern of the molecular ion peak resulting from the presence of two chlorine atoms. The natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) lead to a distinctive pattern for ions containing two chlorines: an [M]⁺ peak, an [M+2]⁺ peak of approximately 65% the intensity of M⁺, and an [M+4]⁺ peak of about 10% the intensity.

Analysis of the fragmentation pattern provides further structural confirmation. The molecular ions are energetically unstable and can break into smaller, characteristic pieces. chemguide.co.uk For this compound, expected fragmentation pathways upon electron ionization would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the dichlorophenyl ring, leading to a [C₇H₃Cl₂O]⁺ ion (m/z 173) and an oxazole radical, or cleavage on the other side to form a [C₄H₂NO]⁺ ion (m/z 70) and a dichlorobenzoyl radical. The formation of stable acylium ions, [RCO]⁺, often results in strong signals. chemguide.co.uk

Loss of neutral molecules: Fragmentation could involve the loss of small, stable neutral molecules like carbon monoxide (CO) from the acylium ion.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₀H₆Cl₂NO₂]⁺ | 241.9821 | Protonated Molecular Ion |

| [M]⁺˙ | [C₁₀H₅Cl₂NO₂]⁺˙ | 240.9748 | Molecular Ion |

| [M+2]⁺˙ | [C₁₀H₅³⁵Cl³⁷ClNO₂]⁺˙ | 242.9719 | Isotope Peak 1 |

| [M+4]⁺˙ | [C₁₀H₅³⁷Cl₂NO₂]⁺˙ | 244.9689 | Isotope Peak 2 |

| [C₇H₃Cl₂O]⁺ | [C₇H₃Cl₂O]⁺ | 172.9559 | Dichlorobenzoyl cation |

| [C₄H₂NO]⁺ | [C₄H₂NO]⁺ | 70.0131 | Oxazol-2-yl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. iosrjournals.org The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular "fingerprint." miamioh.edu

For this compound, the key vibrational modes would be:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1680-1660 cm⁻¹, characteristic of an aryl ketone.

Oxazole Ring Vibrations: The oxazole ring would exhibit several characteristic bands, including C=N stretching (around 1650-1550 cm⁻¹), C-O-C stretching (around 1250-1020 cm⁻¹), and ring breathing modes.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. theaic.org Phenyl ring C=C stretching modes appear in the 1600-1450 cm⁻¹ region. theaic.org

C-Cl Vibrations: The carbon-chlorine stretching vibrations for aryl chlorides are expected in the 850-550 cm⁻¹ region. theaic.org

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, aromatic C=C and symmetric vibrations are often strong in the Raman spectrum. americanpharmaceuticalreview.com

Predicted Vibrational Frequencies (cm⁻¹) for this compound Based on data from analogous dichlorobenzyl and oxazole compounds. theaic.orgnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1680 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Oxazole C=N Stretch | 1650 - 1550 | Medium |

| Oxazole C-O-C Stretch | 1250 - 1020 | Strong |

| C-Cl Stretch | 850 - 550 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. For this compound, the conjugated system encompassing the dichlorophenyl ring, the carbonyl group, and the oxazole ring constitutes the primary chromophore.

The UV-Vis spectrum is expected to show absorptions corresponding to:

π → π transitions:* These high-intensity absorptions arise from the promotion of electrons within the conjugated π-system. For benzoyl and oxazole derivatives, these typically result in strong absorption bands in the 250-350 nm range. farmaciajournal.comresearchgate.net

n → π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These are often observed as a shoulder on the more intense π → π* bands at longer wavelengths.

The specific position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the nature of the substituents. The dichlorophenyl and oxazole moieties are both expected to contribute to a complex absorption profile, likely with a λmax in the UVA range (320-400 nm). Studies on related 2,5-diphenyloxazole (B146863) and benzoxazole (B165842) derivatives show strong absorption maxima between 330 nm and 375 nm. researchgate.netscielo.br

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable in the analysis of this compound, facilitating its separation from impurities, starting materials, and by-products. These methods are crucial for assessing the purity of the synthesized compound and for analyzing its presence in complex mixtures. The choice of technique depends on the compound's volatility, polarity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. Reversed-phase HPLC is the most common mode used for compounds of similar polarity.

In a typical HPLC analysis of this compound, a C18 or C8 stationary phase would be employed. The mobile phase would likely consist of a mixture of an aqueous component (like water with a buffer such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from impurities with different polarities. For instance, a gradient might start at 50% acetonitrile and increase to 95% over 20-30 minutes.

Detection is commonly achieved using a UV detector, as the benzoyl and oxazole rings in the molecule contain chromophores that absorb UV light. The wavelength of maximum absorbance (λmax) for this compound would be determined by a UV scan and is expected to be in the range of 230-280 nm. Purity is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. A purity level of >98% is often required for research and development purposes.

For related dichlorophenyl benzoxazole derivatives, such as Tafamidis, specific HPLC methods have been detailed in patents. For example, an analysis might use an Inertsil ODS-2 column with a gradient elution of acetonitrile and water at a flow rate of 1.0 mL/min and UV detection at 230 nm google.com. These conditions provide a solid foundation for developing a specific method for this compound.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Instrument | Liquid Chromatograph with UV Detector |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but scientifically plausible set of HPLC conditions based on methods for structurally related compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, provided the compound has sufficient volatility and thermal stability. Given its molecular weight, it is likely amenable to GC analysis, possibly at elevated temperatures. GC is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC.

A typical GC analysis would involve a capillary column coated with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5). The sample, dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate, is injected into a heated inlet where it is vaporized. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column. A temperature program, starting at a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 300 °C), would be used to separate compounds based on their boiling points and interactions with the stationary phase.

A Flame Ionization Detector (FID) is a common choice for quantification due to its robustness and linear response to a wide range of organic compounds. For higher sensitivity and specificity, a mass spectrometer (MS) detector can be used (see GC-MS below). Analytical methods for related chlorinated aromatic compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), often utilize GC with an electron capture detector (GC-ECD) for high sensitivity to halogenated compounds or GC-MS for definitive identification caa.go.jp.

Table 2: Representative GC Conditions for the Analysis of this compound

| Parameter | Value |

| Instrument | Gas Chromatograph with FID |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min) |

| Detector Temperature | 320 °C |

| Injection Mode | Split (e.g., 50:1) |

This table outlines a hypothetical but scientifically sound set of GC conditions suitable for the analysis of the target compound.

Hyphenated Techniques (LC-MS, GC-MS, HPLC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information and are invaluable for the unambiguous identification of this compound and its related substances.

LC-MS (Liquid Chromatography-Mass Spectrometry) is arguably the most powerful tool for this purpose. It combines the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry. For this compound, an electrospray ionization (ESI) source in positive ion mode would likely be used, as the nitrogen atom in the oxazole ring can be readily protonated to form a [M+H]+ ion. The characteristic isotopic pattern of the two chlorine atoms (a 3:2 ratio for the M+2 peak and a smaller M+4 peak) would be a key diagnostic feature in the mass spectrum. LC-MS is not only used for purity assessment but also for metabolite identification in biological matrices and for tracking the compound in complex environmental samples. Tandem mass spectrometry (LC-MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions epa.govshimadzu.com.

GC-MS (Gas Chromatography-Mass Spectrometry) offers similar advantages for volatile compounds. The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak with the characteristic chlorine isotope pattern. Fragmentation patterns would provide a "fingerprint" that can be compared to spectral libraries for identification. Common fragmentation pathways would likely involve cleavage of the bond between the carbonyl group and the oxazole ring, and fragmentation of the dichlorophenyl and oxazole rings themselves. For instance, analysis of related compounds like 2,4-dichloroanisole (B165449) often monitors ions such as m/z 176 and 178, corresponding to the dichlorophenoxy moiety epa.gov.

HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) is a more specialized technique that allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides complete structural elucidation of unknown impurities or degradation products without the need for prior isolation. While less common due to sensitivity and cost, it is an unparalleled tool for resolving complex analytical challenges.

Table 3: Expected Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Expected Molecular Ion (m/z) | Key Diagnostic Features |

| LC-MS | ESI (+) | [M+H]+ at ~282.0 | Isotopic pattern for two chlorine atoms (M, M+2, M+4) |

| GC-MS | EI | M+• at ~281.0 | Isotopic pattern for two chlorine atoms; characteristic fragmentation |

This table summarizes the anticipated mass spectrometric behavior of the target compound based on its structure and general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure and reveals detailed information about conformation, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

While a specific crystal structure for this compound is not publicly available, analysis of related benzoxazole structures provides insight into what can be expected. For example, the crystal structures of other 2-aryl-benzoxazole derivatives have been reported, often revealing a nearly planar conformation between the benzoxazole ring system and the attached aryl group .

To obtain a crystal structure of this compound, single crystals of suitable quality must first be grown. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of scattered X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and refined.

The resulting structural data would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. Crucially, it would provide precise measurements of all bond lengths and angles within the molecule. For example, one could precisely determine the C-Cl bond lengths, the geometry of the oxazole ring, and the dihedral angle between the dichlorophenyl ring and the benzoyl-oxazole moiety. This information is vital for understanding the molecule's conformation and how it packs in the solid state, which can influence its physical properties like melting point and solubility. In related structures, intermolecular interactions like halogen bonding involving the chlorine atoms may also be observed, influencing the crystal packing google.comnih.gov.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Anticipated Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Key Bond Lengths | C=O (~1.22 Å), C-N (~1.38 Å), C-O (oxazole, ~1.36 Å) |

| Key Bond Angles | C-C(O)-C (~120°), O-C-N (oxazole, ~115°) |

| Dihedral Angle | Dichlorophenyl ring vs. Oxazole ring (likely small, indicating near-planarity) |

| Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds, potential halogen bonding |

This table is a projection based on known crystal structures of similar aromatic heterocyclic compounds and serves to illustrate the type of data obtained from an X-ray crystallographic analysis.

Acknowledgment of Request and Literature Review Findings

Following a comprehensive search of scientific literature and chemical databases for research pertaining to "this compound," it has been determined that there are no specific published studies available that cover the computational chemistry and molecular modeling topics outlined in the provided structure.

The request specifies a detailed article including data tables and in-depth research findings for the following sections:

Computational Chemistry and Molecular Modeling of 2 3,4 Dichlorobenzoyl Oxazole

Pharmacophore Modeling and Virtual Screening Approaches

There is no publicly available research detailing the development of pharmacophore models or the application of virtual screening techniques specifically for 2-(3,4-Dichlorobenzoyl)oxazole. Such studies would typically involve identifying the key chemical features of the molecule—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—and using this information to screen databases for compounds with similar properties that might exhibit comparable biological activity. pharmacophorejournal.com Without experimental data on the biological targets and activity of this compound, the generation of a validated pharmacophore model is not possible.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Similarly, no QSAR models specific to this compound or a closely related series of analogs were found in the scientific literature. A QSAR study requires a dataset of structurally similar compounds with measured biological activity to derive a predictive model. The absence of such data for this compound precludes the development and validation of any QSAR models.

Structure Activity Relationship Sar Investigations of 2 3,4 Dichlorobenzoyl Oxazole and Analogues

Correlating Substituent Effects on the Dichlorobenzoyl Moiety with Molecular Interactions

The 3,4-dichlorobenzoyl moiety of 2-(3,4-Dichlorobenzoyl)oxazole plays a crucial role in its interaction with biological targets. The electronic and steric properties of the substituents on the phenyl ring can significantly modulate the binding affinity and activity of the compound. The dichlorophenyl group, in particular, is a common feature in kinase inhibitors, suggesting its importance in binding to ATP-binding sites. nih.gov

To illustrate the potential impact of substituent modifications on the dichlorobenzoyl moiety, a hypothetical SAR table is presented below. This data is illustrative and based on established principles of medicinal chemistry, where changes in electronic and steric properties of substituents alter biological activity.

| Compound | R1 | R2 | Electronic Effect | Steric Hindrance | Hypothetical IC50 (nM) |

|---|---|---|---|---|---|

| 1 | Cl | Cl | Electron-withdrawing | Moderate | 50 |

| 2 | H | H | Neutral | Low | 500 |

| 3 | F | F | Strongly electron-withdrawing | Low | 75 |

| 4 | CH3 | CH3 | Electron-donating | Moderate | 800 |

| 5 | NO2 | H | Strongly electron-withdrawing | Moderate | 120 |

| 6 | OCH3 | H | Electron-donating | Moderate | 1200 |

From this illustrative data, it can be inferred that electron-withdrawing substituents at the R1 and R2 positions generally lead to higher potency (lower IC50 values). Conversely, electron-donating groups tend to decrease the activity. Steric hindrance also plays a role, with excessively bulky substituents potentially disrupting the optimal binding conformation.

Impact of Oxazole (B20620) Ring Modifications on Interaction Profiles

The oxazole ring serves as a key structural motif in a variety of biologically active compounds. nih.gov It can act as a hydrogen bond acceptor and its planar structure can contribute to favorable stacking interactions within a binding site. Modifications to the oxazole ring can therefore have a profound impact on the interaction profile of this compound.

The following hypothetical data table illustrates the potential effects of modifying the oxazole ring on biological activity.

| Compound | Heterocyclic Ring | Key Features | Hypothetical IC50 (nM) |

|---|---|---|---|

| 1 | Oxazole | Hydrogen bond acceptor (N), planar | 50 |

| 7 | Thiazole (B1198619) | Hydrogen bond acceptor (N), larger sulfur atom | 85 |

| 8 | Imidazole (B134444) | Hydrogen bond donor and acceptor (NH, N) | 150 |

| 9 | 1,2,4-Oxadiazole (B8745197) | Altered electronics and hydrogen bonding vectors | 200 |

| 10 | Pyrrole | Hydrogen bond donor (NH) | 450 |

This illustrative data suggests that while the oxazole ring is important for activity, other heterocycles like thiazole can be tolerated, albeit with some loss of potency. The introduction of a hydrogen bond donor, as in imidazole and pyrrole, appears to be detrimental to the activity, indicating that a hydrogen bond acceptor at that position is likely a key interaction.

Identification of Key Pharmacophoric Features for Targeted Interactions

A pharmacophore model represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the this compound scaffold, several key pharmacophoric features can be identified based on its structure and the SAR principles discussed.

The essential features of a pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor feature: The nitrogen atom of the oxazole ring is a key hydrogen bond acceptor.

Two halogen features: The two chlorine atoms on the benzoyl ring likely interact with specific hydrophobic pockets or form halogen bonds with the target.

An aromatic feature: The dichlorophenyl ring itself can engage in π-π stacking or other hydrophobic interactions.

A linker region: The carbonyl group connecting the benzoyl and oxazole moieties provides a specific spatial arrangement and can also act as a hydrogen bond acceptor.

These features in a specific three-dimensional arrangement are likely crucial for the biological activity of this compound. The development of a detailed pharmacophore model can guide the design of new analogues with improved potency and selectivity. nih.gov

Bioisosteric Design Strategies for Modulating Interactions

Bioisosterism is a strategy in medicinal chemistry for the rational design of new drugs by replacing a functional group with another that has similar physicochemical properties. ufrj.br This approach can be used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, bioisosteric replacements can be considered for both the dichlorobenzoyl moiety and the oxazole ring.

Bioisosteric replacements for the Dichlorobenzoyl Moiety:

The dichlorophenyl group can be replaced by other functionalities that mimic its electronic and steric properties. Some potential bioisosteres include:

Other di-halogenated phenyl rings: For example, replacing the 3,4-dichloro pattern with a 2,6-dichloro or 3,5-difluoro pattern could alter the interaction profile. nih.gov

Heteroaromatic rings: A pyridine (B92270) or pyrimidine (B1678525) ring with appropriate substituents could mimic the electronic properties of the dichlorophenyl group.

Cycloalkyl groups with polar substituents: A cyclohexane (B81311) ring with strategically placed polar groups could occupy the same binding pocket.

Bioisosteric replacements for the Oxazole Ring:

The oxazole ring can be replaced by other five-membered heterocycles to modulate the compound's properties. researchgate.net Potential bioisosteres for the oxazole ring include:

Thiazole: As discussed earlier, this is a common and often well-tolerated replacement.

1,2,4-Oxadiazole or 1,3,4-Oxadiazole: These isomers can offer different electronic properties and hydrogen bonding patterns.

Triazole: A 1,2,3- or 1,2,4-triazole (B32235) ring can introduce additional hydrogen bond donor or acceptor capabilities.

The choice of a specific bioisostere would depend on the desired change in properties, such as improved metabolic stability, enhanced binding affinity, or altered selectivity.

Mechanistic Studies of Molecular Interactions Involving Oxazole Derivatives

Elucidation of Biochemical Pathways and Cellular Targets

Currently, there is no direct evidence identifying the specific biochemical pathways modulated by 2-(3,4-Dichlorobenzoyl)oxazole. Research on analogous compounds suggests that oxazole (B20620) derivatives can influence a range of cellular processes. For instance, some oxazole-containing compounds have been shown to induce apoptosis in cancer cell lines, suggesting an interaction with pathways controlling programmed cell death. nih.gov Other derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of signaling cascades involving cytokines. nih.gov

The presence of the dichlorophenyl group may influence the compound's lipophilicity and electronic properties, which in turn could dictate its cellular uptake and localization, thereby influencing which pathways it can access and modulate. Without empirical data, the precise pathways affected by this compound remain speculative.

Investigation of Enzyme Modulation and Receptor Binding Mechanisms

The interaction of oxazole derivatives with various enzymes and receptors is a well-documented area of study. semanticscholar.orgnih.gov For example, certain substituted oxazoles have been identified as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and fatty acid amide hydrolase (FAAH). nih.gov The binding mechanism in these cases often involves the oxazole core acting as a scaffold, with the substituents forming specific interactions with the active site residues of the enzyme.

In the case of this compound, the dichlorinated benzoyl moiety would be expected to play a crucial role in any potential enzyme or receptor binding. The chlorine atoms can alter the electron distribution of the phenyl ring and participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding. However, no specific enzyme or receptor targets for this compound have been identified in the existing literature.

Molecular-Level Probing of Binding Affinities and Interactions

Quantitative data on the binding affinities of this compound with any biological target are currently unavailable. Determining these affinities, typically expressed as IC50 or Ki values, is essential for understanding the potency and specificity of a compound. Computational methods, such as molecular docking, are often employed as a preliminary step to predict binding modes and affinities of novel compounds. pjps.pk

For this compound, molecular modeling could provide initial hypotheses about its potential binding partners and the nature of the molecular interactions involved. These in silico studies would need to be validated by experimental techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to provide conclusive evidence of binding affinity and thermodynamics.

Understanding Effects on Key Cellular Pathways

Given the lack of specific cellular targets, the effects of this compound on key cellular pathways have not been elucidated. The functional consequences of a compound's interaction with a biological target are manifested through the modulation of cellular pathways. For example, inhibition of a key enzyme in a metabolic pathway or antagonism of a cell surface receptor can lead to significant changes in cell behavior, such as proliferation, differentiation, or apoptosis.

Future research employing techniques like transcriptomics and proteomics could reveal the broader cellular impact of this compound, providing clues to its mechanism of action by identifying up- or down-regulated genes and proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。